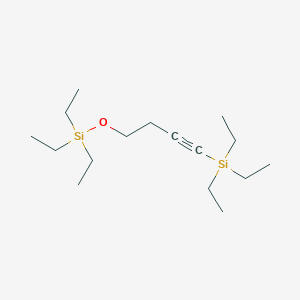
1-Triethylsilyl-4-triethylsilyloxy-1-butyne
説明
Synthesis Analysis
The synthesis of silyl-substituted compounds, including 1-Triethylsilyl-4-triethylsilyloxy-1-butyne, often involves the hydrosilylation of diynes. A study conducted by Walkowiak et al. (2019) presents an efficient method for the functionalization of 1,3-diynes by hydrosilylation with triethyl- or triphenylsilane catalyzed by Pt catalysts, leading to the selective formation of mono- or bis-silylated adducts with excellent yields (Walkowiak et al., 2019).
Molecular Structure Analysis
The molecular structure of silyl-substituted compounds like 1-Triethylsilyl-4-triethylsilyloxy-1-butyne has been elucidated through various spectroscopic and computational methods. Trætteberg et al. (2001) conducted a study using gas electron diffraction and ab initio calculations to analyze the molecular structure of a related compound, 1,4-bis(trimethylsilyl)-1,3-butadiyne, providing insights into the vibrational spectra and molecular geometry (Trætteberg et al., 2001).
Chemical Reactions and Properties
1-Triethylsilyl-4-triethylsilyloxy-1-butyne can participate in various chemical reactions, exploiting its silyl groups for further functionalization. Nugent et al. (2017) explored the palladium-catalyzed intramolecular Alder-ene reactions of O- and N-linked 1,6-enynes incorporating triethylsilyl capping groups, highlighting the versatility of silyl-substituted compounds in synthesizing cyclic compounds (Nugent et al., 2017).
Physical Properties Analysis
The physical properties of silyl-substituted compounds are significantly influenced by their molecular structure. Studies on polymers like poly[1-(trimethylsilyl)-1-propyne] have revealed their unique properties, such as extremely high gas permeability, which is attributed to their distinctive structure and molecular interactions (Nagai et al., 2001).
Chemical Properties Analysis
The chemical properties of 1-Triethylsilyl-4-triethylsilyloxy-1-butyne, including its reactivity and stability, are critical for its application in organic synthesis. The compound's silyl groups provide unique reactivity patterns that can be exploited in various chemical transformations, such as cross-coupling reactions, to synthesize complex molecules with high precision and efficiency (Williams & Shah, 2010).
科学的研究の応用
Synthesis of Organic and Organometallic Structures
- 1,4-Bis(trimethylsilyl)buta-1,3-diyne is a crucial building block for incorporating butadiyne motifs into organic and organometallic structures (Bock & Low, 2017).
Polymerization Studies
- Non-conjugated polymers such as poly (3,3-dimethyl-1-butyne) and poly (1-trimethylsilyl)-1-propyne have been synthesized and studied using metathesis catalysts, contributing to the understanding of molecular weight and monomer conversion in polymerization processes (Kunzler & Percec, 1987).
Hydrosilylation Reaction for Functionalization
- Pt-catalyzed hydrosilylation of 1,3-diynes with triorganosilanes, including triethylsilane, has been developed for the regio- and stereoselective synthesis of silylated adducts, offering a method for functionalizing various diynes (Walkowiak et al., 2019).
Gas Separation Membrane Development
- The development of nanostructured poly(4-methyl-2-pentyne)/silica hybrid membranes, which have applications in hydrocarbon separation from permanent gases, has been explored. These studies involve polymers like poly(1-trimethylsilyl-1-propyne) (He, Pinnau, & Morisato, 2002).
Chemical Synthesis and Reaction Studies
- Research into the reaction of 1-trimethylsilyl 2-butyne with carbonyl compounds for the synthesis of α-allenic alcohols and chloroprenic derivatives showcases the chemical versatility and reactivity of these compounds (Pornet & Randrianoelina, 1981).
Investigation of Gas Transport Properties
- Studies on transport properties of organic vapors through poly(1-trimethylsilyl-1-propyne) provide insights into the permeability and selectivity characteristics of these materials for potential applications in gas separation technologies (Pinnau & Toy, 1996).
Catalysis and Hydrogenation Research
- Research on the selective hydrogenation of C4-alkynes over a copper on silica catalyst, involving compounds like 1-butyne and 1,3-butadiene, contributes to the understanding of catalysis and the development of more efficient industrial processes (Koeppel et al., 1994).
Safety And Hazards
特性
IUPAC Name |
triethyl(4-triethylsilylbut-3-ynoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OSi2/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6/h7-13,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQSHASXNKNYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCO[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700211 | |
| Record name | [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Triethylsilyl-4-triethylsilyloxy-1-butyne | |
CAS RN |
160194-28-5 | |
| Record name | Triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160194-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl((4-(triethylsilyl)-3-butyn-1-yl)oxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
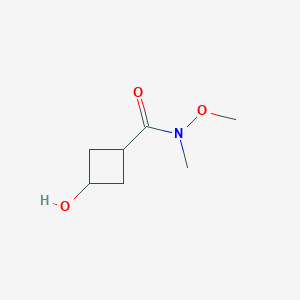

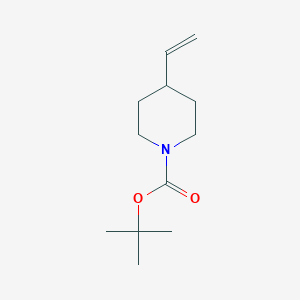
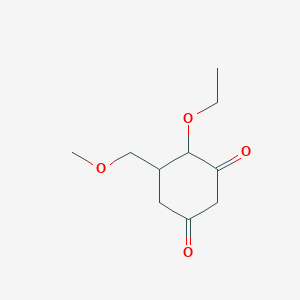
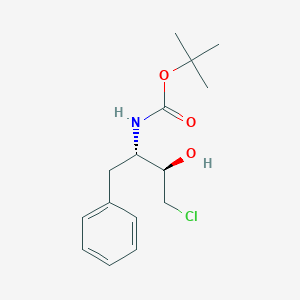

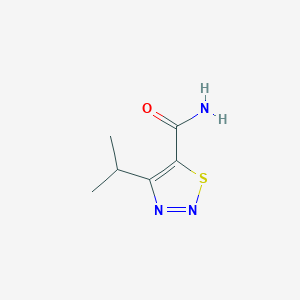

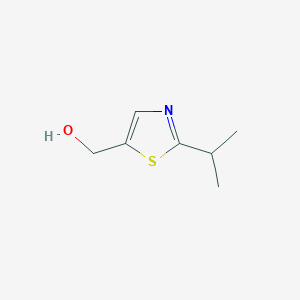
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)